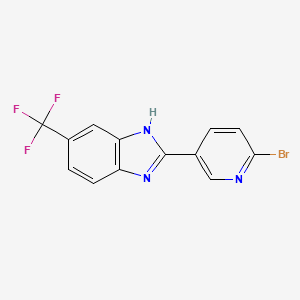
2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole
Übersicht
Beschreibung
2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole is a complex organic compound that features a brominated pyridine ring and a trifluoromethyl-substituted benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 2-(pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Chloro-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole
- 2-(6-Fluoro-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole
- 2-(6-Iodo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole
Uniqueness
2-(6-Bromo-pyridin-3-yl)-5-trifluoromethyl-1H-benzoimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(6-bromopyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3N3/c14-11-4-1-7(6-18-11)12-19-9-3-2-8(13(15,16)17)5-10(9)20-12/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUOSTSOCYGODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CN=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


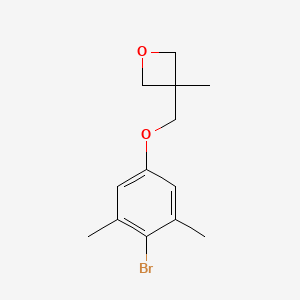
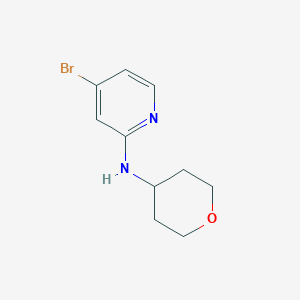
![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)
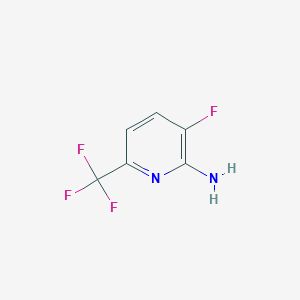
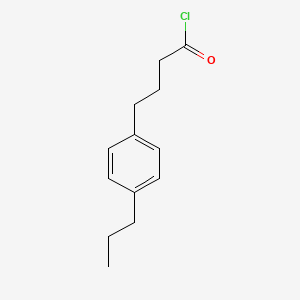
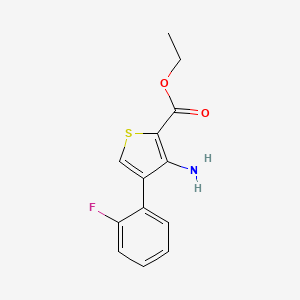
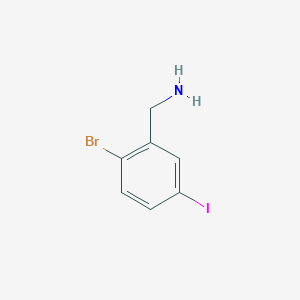
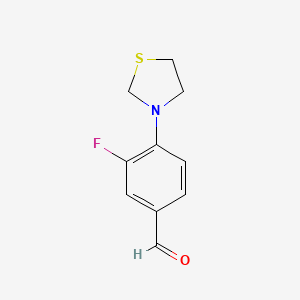
![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)
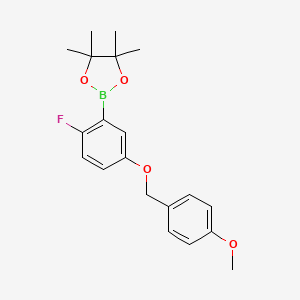
![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)
